Clinafloxacin, (S)-

anaerobic infection Bacteroides fragilis intra-abdominal infection

Clinafloxacin, (S)- (CAS 133121-47-8) is a chiral fluoroquinolone featuring a C8‑chlorine and a C7‑(S)-3‑aminopyrrolidine substituent. The (S)-enantiomer exhibits antibacterial potency nearly identical to its (R)-counterpart, with both enantiomers demonstrating equivalent in vitro activity and human pharmacokinetic profiles.

Molecular Formula C17H17ClFN3O3
Molecular Weight 365.8 g/mol
CAS No. 133121-47-8
Cat. No. B12724453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClinafloxacin, (S)-
CAS133121-47-8
Molecular FormulaC17H17ClFN3O3
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
InChIInChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)/t8-/m0/s1
InChIKeyQGPKADBNRMWEQR-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clinafloxacin, (S)- (CAS 133121-47-8): A Fluorochloro‑Quinolone with Broad‑Spectrum Potency


Clinafloxacin, (S)- (CAS 133121-47-8) is a chiral fluoroquinolone featuring a C8‑chlorine and a C7‑(S)-3‑aminopyrrolidine substituent [1]. The (S)-enantiomer exhibits antibacterial potency nearly identical to its (R)-counterpart, with both enantiomers demonstrating equivalent in vitro activity and human pharmacokinetic profiles [2]. Clinafloxacin engages both DNA gyrase and topoisomerase IV as dual targets, which underpins its broad in vitro spectrum spanning Gram‑positive, Gram‑negative, and anaerobic pathogens [3].

Why Clinafloxacin, (S)- Cannot Be Naively Substituted by Peer Fluoroquinolones


Interchanging fluoroquinolones based solely on class membership overlooks pronounced differences in anaerobic coverage, anti‑staphylococcal potency, and resistance‑selection potential [1]. Clinafloxacin’s C8‑chlorine and C7‑(S)-3‑aminopyrrolidine motif confer an expanded spectrum that ciprofloxacin, levofloxacin, and even trovafloxacin do not fully replicate, while its stereochemistry defines synthetic and regulatory identity even when enantiomer pharmacology is similar . These structural and microbiological attributes make direct substitution without confirmatory susceptibility testing or synthetic‑route re‑validation a procurement and experimental risk.

Clinafloxacin, (S)-: Quantitative Differentiation Evidence Versus Key Comparators


Anaerobic Bacteroides fragilis Group: Clinafloxacin vs. Trovafloxacin, Levofloxacin, and Ciprofloxacin

Against Bacteroides fragilis ATCC 23745, the time required for a 3‑log reduction in viable counts was shortest for clinafloxacin (2.9 h) compared with levofloxacin (4.6 h), trovafloxacin (6 h), sparfloxacin (10 h), and ciprofloxacin (failed to achieve 3‑log kill) [1]. Pre‑exposure MICs confirmed clinafloxacin’s advantage: clinafloxacin 0.25 µg/mL versus trovafloxacin 0.5 µg/mL, sparfloxacin 2 µg/mL, levofloxacin 2 µg/mL, and ciprofloxacin 8 µg/mL [1].

anaerobic infection Bacteroides fragilis intra-abdominal infection

Gram‑Positive and Ciprofloxacin‑Resistant Pathogens: Clinafloxacin vs. Levofloxacin, Sparfloxacin, and Trovafloxacin

Against 354 gram‑positive and gram‑negative bacteria, clinafloxacin MICs were ≤0.5 µg/mL for ciprofloxacin‑susceptible strains and ≤16 µg/mL for ciprofloxacin‑intermediate‑resistant strains, consistently lower than those of levofloxacin, trovafloxacin, and sparfloxacin, which reached MICs of ≤2.0 µg/mL in susceptible strains [1]. Against ciprofloxacin‑resistant staphylococci, clinafloxacin and trovafloxacin were the only quinolones with low MICs (MIC50s of 1.0 and 2.0 µg/mL, respectively) [1].

Gram-positive infections ciprofloxacin resistance MRSA

Streptococcus pneumoniae Bactericidal Activity: Clinafloxacin vs. Ciprofloxacin, Levofloxacin, and Moxifloxacin

In a dynamic in vitro model simulating human AUC, clinafloxacin achieved bactericidal (≥99.9% kill) activity within 48 h against all three S. pneumoniae isolates (MICs 0.03–0.06 µg/mL), whereas ciprofloxacin produced regrowth, levofloxacin was variably bacteriostatic/bactericidal, and moxifloxacin also achieved bactericidal kill [1]. At 0.1× AUC, only clinafloxacin was consistently bactericidal against all isolates [1]. Clinafloxacin was the agent least likely to select for resistance [1].

pneumococcal pneumonia bactericidal kinetics pharmacodynamics

Intra‑Abdominal Infection Clinical Equivalence: Clinafloxacin vs. Imipenem/Cilastatin

In a randomized, double‑blind, multi‑center trial of 529 intent‑to‑treat patients with complicated intra‑abdominal infections, clinafloxacin monotherapy achieved successful outcomes in 85% (219/259) of patients versus 81% (219/270) for imipenem/cilastatin (p > 0.05) [1]. In the evaluable population, success rates were 82% (123/150) for clinafloxacin versus 80% (130/162) for imipenem/cilastatin [1].

intra-abdominal infection clinical trial monotherapy

Clinafloxacin, (S)-: Preferred Research and Procurement Use Cases


Anaerobic Infection Model Monotherapy without Metronidazole Adjuncts

Investigators modeling mixed aerobic‑anaerobic infections (e.g., intra‑abdominal sepsis) can deploy clinafloxacin as a single agent, circumventing the need for metronidazole or clindamycin co‑administration. The evidence that clinafloxacin achieves a 3‑log kill of B. fragilis in 2.9 h—where ciprofloxacin cannot achieve this endpoint [1]—makes it a superior tool for pharmacodynamic studies requiring rapid anaerobic bactericidal activity.

Fluoroquinolone‑Resistant Gram‑Positive Screening Libraries

Laboratories constructing antimicrobial susceptibility panels against methicillin‑resistant staphylococci or ciprofloxacin‑resistant enterococci should include clinafloxacin as the reference fluoroquinolone because it retains MIC50s of 1.0 µg/mL against ciprofloxacin‑resistant staphylococci, two‑fold lower than trovafloxacin [1]. This property is essential for defining structure‑activity relationships in quinolone resistance‑breaking programs.

Pneumococcal Pharmacodynamic Modeling and Resistance‑Suppression Studies

Clinafloxacin’s consistent bactericidal activity at both full and 0.1× human AUC, combined with the lowest rank order for resistance selection [1], positions it as the optimal positive control in in vitro dynamic models evaluating kill kinetics and mutant prevention concentration (MPC) against Streptococcus pneumoniae. This evidence base supports its use in pharmacokinetic/pharmacodynamic (PK/PD) profiling of new anti‑pneumococcal candidates.

Clinical Comparator for Intra‑Abdominal Infection Monotherapy Trials

Clinafloxacin demonstrated 85% success in intent‑to‑treat patients with complicated intra‑abdominal infections, statistically equivalent to imipenem/cilastatin (81%) [1]. Researchers designing clinical or translational protocols for broad‑spectrum monotherapy can reference clinafloxacin as a carbapenem‑sparing comparator, notwithstanding the documented photosensitivity risk that requires protocol‑specified photoprotection measures [2].

Quote Request

Request a Quote for Clinafloxacin, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.